molecular formula C7H3BrClFO2 B1374828 3-Bromo-2-chloro-6-fluorobenzoic acid CAS No. 1114809-13-0

3-Bromo-2-chloro-6-fluorobenzoic acid

Cat. No. B1374828
M. Wt: 253.45 g/mol
InChI Key: BPKBUPFQEALBFX-UHFFFAOYSA-N
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Patent
US09221832B2

Procedure details

This compound was prepared using a method analogous to that of 3-amino-2-chlorobenzamide (A.1.2), 3-bromo-2-chloro-6-fluorobenzoic acid replacing 3-amino-2-chlorobenzoic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]C1C(Cl)=C(C=CC=1)C(N)=O.[Br:12][C:13]1[C:14]([Cl:23])=[C:15]([C:19]([F:22])=[CH:20][CH:21]=1)[C:16](O)=[O:17]>>[Br:12][C:13]1[C:14]([Cl:23])=[C:15]([C:19]([F:22])=[CH:20][CH:21]=1)[C:16]([NH2:1])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C(=O)N)C=CC1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
BrC=1C(=C(C(=O)N)C(=CC1)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.